molecular formula C15H11FO4 B6406236 4-(5-Carboxy-2-fluorophenyl)-3-methylbenzoic acid CAS No. 1261904-46-4

4-(5-Carboxy-2-fluorophenyl)-3-methylbenzoic acid

Cat. No.: B6406236
CAS No.: 1261904-46-4
M. Wt: 274.24 g/mol
InChI Key: QOHQSFZXHBVOSH-UHFFFAOYSA-N
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Description

4-(5-Carboxy-2-fluorophenyl)-3-methylbenzoic acid is an organic compound with a complex structure that includes a carboxylic acid group, a fluorine atom, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Carboxy-2-fluorophenyl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Diazotization: The amino group is converted to a diazonium salt.

    Fluorination: The diazonium salt undergoes a fluorination reaction to introduce the fluorine atom.

    Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-Carboxy-2-fluorophenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases in the presence of a nucleophile.

Major Products

    Oxidation: 4-(5-Carboxy-2-fluorophenyl)-3-carboxybenzoic acid.

    Reduction: 4-(5-Carboxy-2-fluorophenyl)-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Carboxy-2-fluorophenyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(5-Carboxy-2-fluorophenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Carboxy-2-fluorophenyl)benzoic acid
  • 4-(5-Carboxy-2-fluorophenyl)picolinic acid
  • 4-(5-Carboxy-2-fluorophenyl)phenol

Uniqueness

4-(5-Carboxy-2-fluorophenyl)-3-methylbenzoic acid is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that are not observed in similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(5-carboxy-2-fluorophenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-8-6-9(14(17)18)2-4-11(8)12-7-10(15(19)20)3-5-13(12)16/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHQSFZXHBVOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690949
Record name 6-Fluoro-2'-methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-46-4
Record name 6-Fluoro-2'-methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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